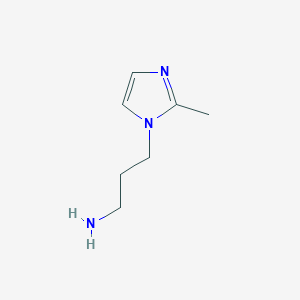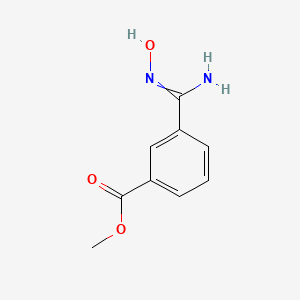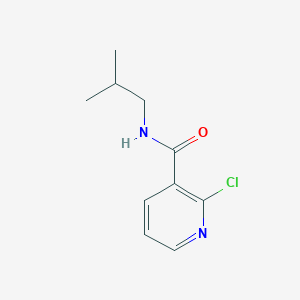
3-(2-methyl-1H-imidazol-1-yl)propan-1-amine
Overview
Description
3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is a compound with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol . It is also known by other names such as 2-Methyl-1H-imidazole-1-propanamine and 3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYLAMINE .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C7H13N3/c1-7-9-4-6-10(7)5-2-3-8/h4,6H,2-3,5,8H2,1H3 . The Canonical SMILES is CC1=NC=CN1CCCN . These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 139.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The topological polar surface area is 43.8 Ų . The exact mass and monoisotopic mass are 139.110947427 g/mol .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis and Transformations of 1H-Imidazole Derivatives : Research by Jasiński et al. (2008) explored the synthesis of 1H-imidazole 3-oxides from amino acid esters, which could be transformed into various derivatives including 2,3-dihydro-1H-imidazole-2-thione and 2,3-bis(imidazolyl)propanoate, highlighting the versatility of imidazole derivatives in chemical synthesis (Jasiński et al., 2008).
Synthesis of N-[3-(1-methyl-1H-2-imidazolyl)propyl] Derivatives : Shafiee et al. (2005) synthesized various benzamides and benzenesulfonamides from 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine, illustrating its utility as a precursor for diverse chemical compounds (Shafiee et al., 2005).
Pharmaceutical and Medicinal Chemistry
Anticancer Agents Synthesis : Rashid et al. (2012) synthesized benzimidazoles bearing an oxadiazole nucleus starting from related imidazole derivatives, demonstrating significant in vitro anticancer activity, with one compound showing notable growth inhibition activity (Rashid et al., 2012).
Synthesis of Imidazo[1,2-a]pyrimidine Derivatives for Anticancer Activity : A study by Rehan et al. (2021) involved the synthesis of imidazo[1,2-a]pyrimidine derivatives and their evaluation for antioxidant and anticancer activities, particularly against breast cancer (Rehan et al., 2021).
Design and Synthesis of Bis-Benzimidazole Anticancer Agents : Rashid (2020) designed and synthesized bis-benzimidazole derivatives combined with primary amine and aromatic aldehydes, showing good anticancer activity in vitro (Rashid, 2020).
Material Science and Chemistry
Synthesis of Functionalized Benzimidazoles : Veltri et al. (2018) presented a carbonylative approach to synthesize functionalized benzimidazoles, highlighting the chemical versatility of imidazole derivatives in material science (Veltri et al., 2018).
Palladium-Catalyzed Synthesis of Benzimidazopyrimidinones : Mancuso et al. (2017) reported a palladium-catalyzed method for synthesizing benzimidazopyrimidinones, demonstrating the application of imidazole derivatives in complex organic synthesis (Mancuso et al., 2017).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. Given the known activities of imidazole derivatives, it could be worthwhile to investigate this compound’s potential as an antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, or antidepressant agent .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to their diverse biological effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The exact interaction would depend on the specific target and the biological context.
Biochemical Pathways
Given the diverse biological activities of imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific target and the biological context.
Result of Action
Given the diverse biological activities of imidazole derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level. The exact effects would depend on the specific target and the biological context.
Biochemical Analysis
Biochemical Properties
3-(2-methyl-1H-imidazol-1-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazole ring in this compound can bind to metal ions, which are often cofactors for enzymes, thereby affecting enzyme activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, potentially altering protein conformation and function .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways by interacting with receptors or enzymes involved in signal transduction. This can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions, which are crucial for the catalytic activity of many enzymes. This coordination can either inhibit or activate enzyme activity, depending on the specific enzyme and the context of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic reactions. The compound can affect metabolic flux and alter the levels of metabolites within cells. For instance, by modulating enzyme activity, this compound can influence the rate of metabolic reactions and the production of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its concentration and activity in various tissues, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can determine its interactions with other biomolecules and its role in cellular processes. For example, if this compound is localized to the nucleus, it may interact with transcription factors and influence gene expression .
properties
IUPAC Name |
3-(2-methylimidazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7-9-4-6-10(7)5-2-3-8/h4,6H,2-3,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUDHWBKFFJGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389980 | |
| Record name | 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2258-21-1 | |
| Record name | 2-Methyl-1H-imidazole-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2258-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazole-1-propanamine, 2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1351491.png)






![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)



![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)